molecular formula C8H17Br B13192386 1-Bromo-4,4-dimethylhexane

1-Bromo-4,4-dimethylhexane

Cat. No.: B13192386
M. Wt: 193.12 g/mol
InChI Key: LTBAGDLUWUBZEI-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has two methyl groups attached to the fourth carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylhexane can be synthesized through the bromination of 4,4-dimethylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethylhexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

1-Bromo-4,4-dimethylhexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethylhexane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

  • 1-Bromo-3,3-dimethylbutane
  • 1-Bromo-2,2-dimethylpropane
  • 1-Bromo-5,5-dimethylhexane

Comparison: 1-Bromo-4,4-dimethylhexane is unique due to the position of the bromine atom and the presence of two methyl groups on the fourth carbon. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-4,4-dimethylhexane

InChI

InChI=1S/C8H17Br/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3

InChI Key

LTBAGDLUWUBZEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CCCBr

Origin of Product

United States

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